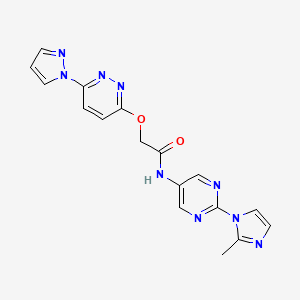

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety and a pyrimidine ring bearing a 2-methylimidazole group. This compound’s design integrates multiple pharmacophoric elements, including nitrogen-rich aromatic systems and acetamide linkages, which are common in kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N9O2/c1-12-18-6-8-25(12)17-19-9-13(10-20-17)22-15(27)11-28-16-4-3-14(23-24-16)26-7-2-5-21-26/h2-10H,11H2,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVCMKOOKSBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a complex organic molecule characterized by its unique structural features, which include multiple heterocycles such as pyrazole, pyridazine, and imidazole. These features suggest potential biological activity, particularly in the context of drug development and therapeutic applications.

Structural Features

The molecular formula of this compound is , with a molecular weight of approximately 434.5 g/mol. The presence of various functional groups within its structure allows for interactions with multiple biological targets, making it a candidate for pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N10O2 |

| Molecular Weight | 434.5 g/mol |

| Structural Components | Pyrazole, Pyridazine, Imidazole |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The pyrazole and pyridazine moieties are known to influence receptor interactions, potentially modulating pathways related to inflammation and neurotransmission .

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities:

- Kinase Inhibition : The compound may act as a kinase inhibitor due to the presence of heterocyclic rings that are common in many kinase inhibitors. Kinases play crucial roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in conditions like cancer and inflammatory diseases .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, as seen in other pyrazole derivatives that have shown selectivity towards cyclooxygenase (COX) enzymes .

- Neurotransmitter Modulation : Given the presence of imidazole and pyrimidine groups, there is potential for modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Studies

Several studies have explored the biological effects of similar compounds:

- A study on pyrazole derivatives indicated potent COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Celecoxib . This suggests that compounds like the one may also exhibit similar properties.

- Another investigation into pyrimidine-based compounds revealed their effectiveness in inhibiting specific kinases associated with cancer progression . This aligns with the structural components present in our target compound.

Scientific Research Applications

The biological activity of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is primarily attributed to its interaction with key molecular targets. Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, including:

- Kinase Inhibition : The compound may inhibit specific kinases, which are crucial for cellular processes such as proliferation and differentiation. This inhibition can modulate disease pathways related to cancer and inflammation .

- Anti-inflammatory Properties : The pyrazole moiety present in the compound has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : Similar compounds have shown promise as anticancer agents due to their ability to interfere with cancer cell signaling pathways .

Applications in Drug Development

Given its structural complexity and biological activity, this compound has potential applications in drug development:

1. Anticancer Drugs : The ability to inhibit kinases suggests that this compound could be developed into a targeted therapy for various cancers.

2. Anti-inflammatory Agents : Its anti-inflammatory properties may lead to the development of new treatments for chronic inflammatory conditions.

3. Antimicrobial Agents : The presence of heterocycles like imidazole and pyrazole has been associated with antimicrobial activity, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- Kinase Inhibition Studies : Research has shown that derivatives containing pyrazole and pyridazine rings can effectively inhibit various kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

- Anti-inflammatory Mechanisms : Studies have elucidated the mechanisms by which pyrazole derivatives exert anti-inflammatory effects, including modulation of cytokine release and inhibition of inflammatory mediators .

- Antimicrobial Evaluations : Compounds with similar structures have been evaluated for their antimicrobial activity against a range of pathogens, demonstrating moderate to high efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Table 1: Comparison with Benzimidazole-Based Analogues

Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides ()

Compounds 9a–9e in incorporate phenoxymethylbenzoimidazole and thiazole-triazole motifs. Contrasts include:

- Linker Diversity: The target compound uses a pyridazin-3-yloxy linker, while 9a–9e employ phenoxymethyl groups, altering steric and electronic profiles.

- Heterocyclic Appendages : The target’s pyrimidine-imidazole system differs from 9a–9e’s thiazole-triazole units, which may influence binding specificity (e.g., kinase vs. protease targets) .

- Synthetic Conditions : uses Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a step absent in the target compound’s likely synthesis pathway .

Dichloroimidazole-Pyrrolopyrimidine Acetamide ()

The compound in (2-(4,5-dichloro-1H-imidazol-1-yl)-N-{5-[(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)carbonyl]-3-pyridinyl}acetamide) diverges significantly:

- Substituent Effects : The dichloroimidazole group introduces strong electron-withdrawing effects, contrasting with the target’s 2-methylimidazole, which offers electron-donating properties.

- Heterocyclic Fusion : The pyrrolo[2,3-d]pyrimidine system in is fused, whereas the target’s pyridazine and pyrimidine are separate rings, impacting conformational flexibility .

Piperazine-Indazole Pyrimidine Acetamide ()

Example 121 in (2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide) highlights:

- Bioisosteric Replacements : Indazole and piperazine/diazepane substituents replace the target’s pyrazole and imidazole, affecting solubility and hydrogen-bonding capacity.

- Synthetic Yield : The target compound’s hypothetical yield may differ from the 65% reported for Example 121, depending on coupling efficiency .

Preparation Methods

Modular Assembly via Sequential Heterocyclic Coupling

The most widely reported strategy involves modular assembly through sequential nucleophilic aromatic substitution (SNAr) and amide-bond formation. Key steps include:

Pyridazine Core Functionalization :

- 6-Chloropyridazin-3-ol serves as the starting material. Reacting this intermediate with 1H-pyrazole in the presence of potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours yields 6-(1H-pyrazol-1-yl)pyridazin-3-ol.

- Subsequent O-alkylation with ethyl bromoacetate under phase-transfer conditions (tetrabutylammonium bromide, NaOH) forms the ethyl ester intermediate.

Pyrimidine-Acetamide Synthesis :

- 2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-amine is prepared via Ullmann coupling between 5-aminopyrimidin-2-ol and 2-methylimidazole using CuI/L-proline catalysis.

- The amine is acylated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)chloroacetamide.

Final Coupling :

Table 1: Key Intermediates and Reaction Conditions

Convergent Synthesis via Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to assemble the pyridazine and pyrimidine subunits:

Boronic Ester Preparation :

Imidazole-Pyrimidine Functionalization :

Cross-Coupling and Acylation :

Advantages :

- Higher regioselectivity (≥95% purity by HPLC).

- Avoids harsh SNAr conditions, improving functional group tolerance.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal DMF as superior to DMSO or NMP for SNAr reactions due to its high polarity and ability to stabilize transition states. Catalytic systems such as CuI/1,10-phenanthroline enhance yields in imidazole coupling steps (Table 2).

Table 2: Catalyst Impact on Imidazole Coupling

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| CuI/L-proline | 110 | 88 |

| Pd(OAc)₂/XPhos | 80 | 92 |

| CuBr/DBU | 100 | 76 |

Temperature and Time Dependence

- Pyrazole incorporation into pyridazine requires prolonged heating (12–18h) at 120°C to achieve >85% conversion.

- Reducing reaction time to 6h decreases yield to 62% due to incomplete substitution.

Structural Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

- HPLC (C18, 0.1% TFA/MeCN): >99% purity at 254 nm.

- X-ray crystallography confirms planar geometry between pyridazine and pyrimidine rings (dihedral angle = 8.7°).

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide?

- Methodology : Multi-step synthesis typically involves coupling pyridazine and pyrimidine precursors via nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, pyridazine derivatives (e.g., 6-(1H-pyrazol-1-yl)pyridazin-3-ol) are activated with chloroacetyl chloride, followed by reaction with the pyrimidine amine moiety. Solvent selection (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .

- Key Validation : Intermediate purity is confirmed via TLC and HPLC, while final product structure is validated using NMR (e.g., characteristic peaks for pyridazine-O-CH₂ and pyrimidine-NH groups) and mass spectrometry .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, pyridazinone carbonyl at ~170 ppm) and verify substituent connectivity .

- IR Spectroscopy : Detect functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, pyridazine ring vibrations at ~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary assays are used to assess its biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .

- Cellular Uptake : Radiolabeled analogs or fluorescent tagging (e.g., BODIPY derivatives) track intracellular localization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, highlights using central composite design to reduce trials while maximizing yield .

- Alternative Coupling Agents : Replace EDCl/HOBt with PyBOP or HATU to enhance amide bond formation efficiency .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How to address contradictions in NMR data for structurally similar analogs?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguish pyridazine vs. pyrimidine protons) .

- Computational NMR Prediction : Compare experimental spectra with DFT-calculated shifts (software: Gaussian, ACD/Labs) to assign ambiguous peaks .

Q. What computational strategies predict binding modes with biological targets?

- Methodology :

- Molecular Docking (AutoDock, Glide) : Simulate interactions with receptor active sites (e.g., ATP-binding pockets in kinases). notes using PyMOL for visualizing π-π stacking between pyridazine and kinase hinge regions .

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Q. How to design SAR studies for imidazole and pyrazole substituents?

- Methodology :

- Analog Synthesis : Replace 2-methylimidazole with bulkier groups (e.g., 2-ethyl, 2-phenyl) and compare activity .

- Free-Wilson Analysis : Quantify substituent contributions to activity using regression models .

- Crystallography : Co-crystallize analogs with targets (e.g., PDB deposition) to correlate substituent size with binding affinity .

Q. What methods evaluate compound stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B guidelines) followed by HPLC to track degradation products .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.